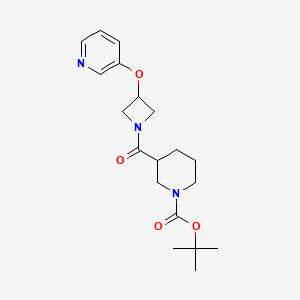

Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound has shown promising results in various studies, and its unique structure makes it a highly sought-after compound in the field of medicinal chemistry.

Scientific Research Applications

Synthetic Applications and Methodology Development

- Catalytic Systems for Alkoxycarbonylation of Alkenes : A study by Dong et al. (2017) introduced a palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, showing its applicability in alkoxycarbonylation of challenging alkenes, including tetra-, tri-, and 1,1-disubstituted types, as well as natural products and pharmaceuticals. This advancement signifies the compound's role in facilitating efficient and selective esterification processes, crucial for synthesizing a wide array of ester products used in various industrial applications (Dong et al., 2017).

Chemical Space Exploration and Novel Compound Synthesis

- Novel Bifunctional Intermediates : Meyers et al. (2009) described scalable synthetic routes to "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate", a previously unknown compound that serves as a versatile intermediate for further derivatization. This work highlights the potential of such compounds in exploring chemical spaces not accessible by piperidine ring systems, indicating the importance of these structures in developing new pharmacophores (Meyers et al., 2009).

Advanced Organic Transformations and Reactivity Studies

- Silylmethyl-substituted Aziridine and Azetidine : Research by Yadav and Sriramurthy (2005) demonstrated the use of silylmethyl-substituted aziridine and azetidine in generating imidazoline, oxazolidine, and tetrahydropyrimidine products through efficient reactions with nitriles and carbonyl substrates. This study underscores the compound's utility in synthesizing diverse heterocyclic structures, highlighting its significance in organic chemistry and drug discovery (Yadav & Sriramurthy, 2005).

Applications in Drug Discovery and Development

- Benzimidazole Derivatives as Renin Inhibitors : Tokuhara et al. (2018) explored the structural modification of a potent renin inhibitor to improve its pharmacokinetic profile. The study involved converting the amino group attached at the 4-position of pyrimidine to a methylene group and exploring new central cores with carbon side chains. This research indicates the compound's relevance in the optimization of drug candidates, specifically in enhancing their biological availability and efficacy (Tokuhara et al., 2018).

properties

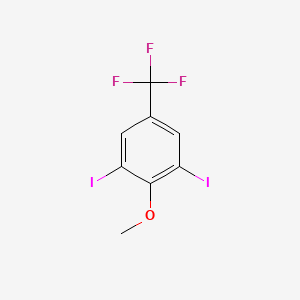

IUPAC Name |

tert-butyl 3-(3-pyridin-3-yloxyazetidine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)21-9-5-6-14(11-21)17(23)22-12-16(13-22)25-15-7-4-8-20-10-15/h4,7-8,10,14,16H,5-6,9,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGGZGCDYWSSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)

![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)